Cas no 1328640-31-8 (1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine)
1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine
- 1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine
- STL415123
- SBB073873
- 1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]pyrazole-3-ylamine
- 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine
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- MDL: MFCD20491539
- Inchi: 1S/C7H10F3N3O/c1-13-5(2-6(11)12-13)3-14-4-7(8,9)10/h2H,3-4H2,1H3,(H2,11,12)
- InChI Key: SFOQLIBZNKAZNN-UHFFFAOYSA-N
- SMILES: FC(COCC1=CC(N)=NN1C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Topological Polar Surface Area: 53.1
1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493963-1g |
1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine |
1328640-31-8 | 97% | 1g |
$450 | 2022-06-13 | |
| Enamine | EN300-232703-0.05g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 0.05g |
$197.0 | 2024-06-19 | |
| Enamine | EN300-232703-0.1g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 0.1g |
$293.0 | 2024-06-19 | |
| Enamine | EN300-232703-0.25g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 0.25g |
$418.0 | 2024-06-19 | |
| Enamine | EN300-232703-0.5g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 0.5g |
$656.0 | 2024-06-19 | |
| Enamine | EN300-232703-1.0g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-232703-2.5g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-232703-5.0g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
| Enamine | EN300-232703-10.0g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
| Enamine | EN300-232703-1g |
1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine |
1328640-31-8 | 95% | 1g |
$842.0 | 2023-09-15 |
1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine
Introduction to 1-Methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine (CAS No. 1328640-31-8)
1-Methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine (CAS No. 1328640-31-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The introduction of a trifluoroethoxy group and a methyl group at specific positions on the pyrazole ring imparts distinctive chemical and biological characteristics to this molecule.
The chemical structure of 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine is characterized by a pyrazole ring with a methyl group at the 1-position and a trifluoroethoxy-substituted methyl group at the 5-position. The presence of the trifluoroethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. The amine functionality at the 3-position further contributes to its potential as a bioactive molecule.
Recent studies have highlighted the pharmacological potential of 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promising results in reducing oxidative stress and protecting against neuronal damage in preclinical models of neurodegenerative diseases.
The synthetic route for 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine involves several key steps. Initially, the synthesis of the trifluoroethoxy-substituted methyl group is achieved through a series of reactions involving trifluoromethylation and etherification. Subsequently, this intermediate is coupled with a suitably substituted pyrazole derivative to form the final product. The overall synthetic process is highly efficient and scalable, making it suitable for large-scale production.
In terms of its biological activity, 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine has been evaluated in various in vitro and in vivo models. In cell-based assays, it has shown significant inhibition of inflammatory pathways and modulation of key signaling molecules such as NF-κB and MAPK. These findings suggest that this compound could be a valuable therapeutic agent for treating inflammatory disorders and related conditions.
Clinical trials are currently underway to further investigate the safety and efficacy of 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine. Preliminary results from phase I trials have indicated that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Ongoing phase II trials are focusing on evaluating its therapeutic potential in specific disease indications such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic properties of 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine have also been extensively studied. It has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a long half-life, which may allow for once-daily dosing regimens. Additionally, it demonstrates low plasma protein binding and minimal metabolism by cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
In conclusion, 1-methyl-5-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-3-amine (CAS No. 1328640-31-8) represents a promising candidate for drug development due to its unique chemical structure and favorable biological properties. Its potential applications in treating inflammatory disorders and neurodegenerative diseases make it an exciting area of research in medicinal chemistry. As ongoing clinical trials continue to provide more insights into its safety and efficacy, this compound holds significant promise for future therapeutic advancements.
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